Neoantimycin - 22862-63-1

Neoantimycin

Catalog Number: EVT-329998
CAS Number: 22862-63-1
Molecular Formula: C36H46N2O12
Molecular Weight: 698.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Neoantimycin belongs to a family of natural products called Antimycins. These compounds are known for their unique structures and significant biological activities, particularly as antifungal agents. [, , , , ] Neoantimycins, specifically, are characterized by a 15-membered tetralactone ring, distinguishing them from other Antimycins. [, ] They are produced by various Streptomyces bacteria species. [, , , , , , , ] Neoantimycins have garnered substantial interest in scientific research due to their promising anticancer potential. [, , , , , , , , ] Notably, they have been identified as effective regulators of oncogenic proteins GRP78/BiP and K-Ras. [, , ]

Synthesis Analysis

Neoantimycins share a core structure featuring a 15-membered tetralactone ring. [, ] This ring contains one methyl, one hydroxy, one benzyl, and three alkyl moieties. [] An amide linkage connects the ring to a conserved 3-formamidosalicylic acid moiety. []

  • Isoneoantimycin: A related compound, Isoneoantimycin, lacks the characteristic macrolide core found in other Antimycin family members. [] Its structure was determined through total synthesis and spectroscopic comparison with the natural compound. []
  • Unantimycins: These analogs feature a 3-hydroxybenzoate (3-HBA) moiety instead of the typical 3-formamidosalicylate. []
  • Zhaoshumycins: These unique depsipeptides consist of two Neoantimycin monomers linked to a 1,4-disubstituted benzene ring via an imino group. []
Molecular Structure Analysis
  • Biosynthetic Pathway Elucidation: Studying the biosynthesis of Neoantimycins provides valuable insights into the complex enzymatic machinery and genetic regulation involved in their production. [, , , ] This knowledge can be applied to engineer microbial strains for enhanced production of desired analogs. [, ]
  • Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the structure of Neoantimycins and their biological activities helps identify key structural features responsible for their anticancer properties. [, ] This information guides the design and development of more potent and selective analogs. [, ]

Natural Product Discovery:

The isolation and characterization of novel Neoantimycin analogs from various Streptomyces species underscore their potential as a source of new bioactive compounds. [, , , , , , ] This emphasizes the importance of exploring microbial diversity for discovering new drug leads.

Mechanism of Action
  • Regulation of Oncogenic Proteins: Neoantimycins effectively regulate the oncogenic proteins GRP78/BiP and K-Ras. [, , ]
  • Induction of Apoptosis: Neoantimycin F induces mitochondria-related apoptotic death in human non-small cell lung cancer cells. [] This involves increased reactive oxygen species (ROS) production, DNA damage, nuclear condensation, and activation of caspases. []
  • Cell Cycle Arrest: Neoantimycin F induces cell cycle arrest at the S and G0/G1 phases in different non-small cell lung cancer cell lines. []
Physical and Chemical Properties Analysis
  • Presence of a 15-Membered Tetralactone Ring: This structural feature significantly contributes to the overall properties of Neoantimycins. [, ]
  • Variations in Side Chains and Functional Groups: Different Neoantimycin analogs and derivatives exhibit variations in their side chains and functional groups, influencing their specific properties and biological activities. [, , , , , ]
Applications

Anticancer Research:

Neoantimycins demonstrate promising anticancer activity against various cancer cell lines, including drug-resistant ones. [, , , ] Their ability to target oncogenic proteins like GRP78/BiP and K-Ras makes them attractive candidates for developing novel cancer therapies. [, , ]

  • Selective Cytotoxicity: Some Neoantimycin derivatives exhibit selective cytotoxicity towards specific cancer cell lines, such as colorectal cancer cells with K-Ras mutations. []
  • Overcoming Drug Resistance: Neoantimycins show efficacy against drug-resistant cancer cells, highlighting their potential to address therapeutic resistance challenges. [, ]
Future Directions
  • Optimization of Existing Analogs: Further research should focus on optimizing the potency, selectivity, and pharmacological properties of existing Neoantimycin analogs for potential clinical development. [, ]
  • Development of Novel Synthetic Routes: Exploring new synthetic strategies for producing Neoantimycins and their analogs can improve overall yield and enable the generation of structurally diverse compounds for broader biological evaluation. []

Antimycins

Compound Description: Antimycins are a family of antifungal metabolites produced by Streptomyces bacteria []. They are characterized by a nine-membered dilactone core structure.

Isoneoantimycin

Compound Description: Isoneoantimycin is a minor metabolite isolated from Streptomyces fradiae IFO12773 (ISP 5063) during neoantimycin fermentation []. It is unique among the antimycin family for lacking the macrolide core structure.

Unantimycin B

Compound Description: Unantimycin B is a neoantimycin analog discovered in Streptomyces conglobatus extracts [, ]. It exhibits selective anticancer activities and differs from typical neoantimycins by incorporating 3-hydroxybenzoate instead of 3-formamidosalicylate as the starter unit in its biosynthesis [].

Unantimycins C-E

Compound Description: Unantimycins C-E, alongside Unantimycin B, represent a group of newly discovered neoantimycin analogs isolated from Streptomyces conglobatus []. Like Unantimycin B, these analogs incorporate 3-hydroxybenzoate instead of the typical 3-formamidosalicylate []. These compounds exhibit promising anticancer activity with reduced toxicity profiles compared to traditional antimycin-type compounds [].

Relevance: Unantimycins C-E are structurally similar to neoantimycin, sharing the 15-membered ring depsipeptide core []. The key difference lies in the substitution of 3-formamidosalicylate with 3-hydroxybenzoate, which significantly alters their pharmacological profile, leading to selective anticancer properties and reduced toxicity compared to other antimycin-type compounds [].

Zhaoshumycins A and B

Compound Description: Zhaoshumycins A and B are unique antimycin-type depsipeptides isolated from the marine-derived Streptomyces sp. ITBB-ZKa6 []. Their structures consist of two neoantimycin monomers linked to a 1,4-disubstituted benzene ring via an imino group [].

Relevance: Zhaoshumycins A and B are structurally distinct from neoantimycin as they are essentially dimers of neoantimycin monomers []. This dimeric structure makes them unique among the antimycin family. Despite their structural complexity, they exhibit weak cytotoxicity against MCF7 human breast cancer cells, suggesting a distinct structure-activity relationship compared to neoantimycin [].

Prunustatin A

Compound Description: Prunustatin A is a novel inhibitor of GRP78 expression isolated from Streptomyces violaceoniger 4521-SVS3 [, ]. Structurally, it is classified as an oxidized type of the neoantimycin family [].

Relevance: Prunustatin A shares a structural resemblance with neoantimycin, belonging to the same family of compounds []. This makes it a valuable candidate for further investigation into the structure-activity relationships and mechanisms of action within the neoantimycin family, particularly in the context of GRP78 regulation.

Neoantimycin H

Compound Description: Neoantimycin H is a known neoantimycin analog characterized by a C1-keto group []. It exhibits potent cytotoxicity against various cancer cell lines, including drug-resistant colon and gastric cancer cells, with low toxicity towards noncancerous cells [].

Relevance: Neoantimycin H is closely related to neoantimycin, differing primarily in the oxidation state at the C1 position. The C1-keto group in Neoantimycin H significantly contributes to its potent antiproliferative activity, highlighting the importance of this structural feature for its biological activity [].

Neoantimycin I

Compound Description: Neoantimycin I is a newly discovered neoantimycin derivative identified through targeted in-frame deletion of the reductase gene (natE) in the neoantimycin biosynthetic pathway []. This compound displays significant cytotoxicity against a panel of cancer cell lines, exceeding the potency of the chemotherapy drug cisplatin [].

Relevance: Neoantimycin I is closely related to neoantimycin, likely serving as a precursor in the biosynthetic pathway []. The accumulation of neoantimycin I upon disruption of the natE gene suggests that the reductase encoded by natE plays a crucial role in converting neoantimycin I into other neoantimycin derivatives, ultimately influencing their biological activity [].

Respirantin

Compound Description: Respirantin is a natural product structurally related to the antimycin family, which includes neoantimycins. It shares the N-formyl amino-salicylamide pharmacophore found in neoantimycins [].

Relevance: Respirantin's structural similarity to neoantimycin, particularly the shared N-formyl amino-salicylamide pharmacophore, makes it relevant for understanding the structure-activity relationships within this family of compounds [].

Benzoxazolone

Compound Description: Benzoxazolone is a synthetic compound containing the N-formyl amino-salicylamide pharmacophore, a key structural feature also present in neoantimycins [].

Relevance: While not a naturally occurring analog, the presence of the N-formyl amino-salicylamide pharmacophore in benzoxazolone provides insights into the structure-activity relationships of neoantimycin and its related compounds [].

Properties

CAS Number

22862-63-1

Product Name

Neoantimycin

IUPAC Name

N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide

Molecular Formula

C36H46N2O12

Molecular Weight

698.8 g/mol

InChI

InChI=1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1

InChI Key

JIJATTFJYJZEBT-VFVHXOKRSA-N

SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Synonyms

neoantimycin

Canonical SMILES

CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Isomeric SMILES

CC[C@H](C)C1C(=O)OC(C(C(=O)O[C@H](C(=O)O[C@H]([C@H](C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C(C)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.